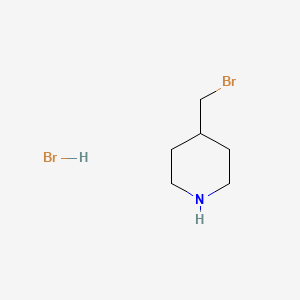

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

説明

Synthesis Analysis

The synthesis of various bromo-substituted benzene derivatives has been explored in several studies. For instance, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes has been achieved using copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized as a precursor for graphene nanoribbons , and 1-bromo-3,5-bis(trifluoromethyl)benzene has been prepared as a versatile starting material for organometallic synthesis .

Molecular Structure Analysis

The molecular structure and spectroscopy of bromo-substituted benzene derivatives have been characterized using various techniques. For example, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were also determined, revealing supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzene derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved, introducing a new donor–acceptor chromophore . The Wittig-Horner reaction was used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives have been studied, including their potential biological activities. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their 5-halogeno derivatives were synthesized and evaluated for anti-inflammatory properties, with the 5-bromo derivative showing significant activity . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing strong fluorescence intensity in the solid state compared to the solution state .

科学的研究の応用

Synthesis and Characterization

Total Synthesis of Biologically Active Compounds : Benzene derivatives like 1-bromo-3-(1,1-dimethylethoxy)- have been used in the total synthesis of biologically active natural products. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was synthesized starting from a related compound (Akbaba et al., 2010).

Precursor for Graphene Nanoribbons : 1-bromo-4-(3,7-dimethyloctyl)benzene has been presented as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is crucial for controlled edge morphology and narrow widths in nanotechnology (Patil et al., 2012).

Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis, facilitating the creation of various organometallic intermediates (Porwisiak & Schlosser, 1996).

Fluorescence and Photoluminescence Studies

- Fluorescence Properties : The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibits notable fluorescence properties. Its steric configuration hinders tight intermolecular packing, leading to significant fluorescence in both solution and solid states (Liang Zuo-qi, 2015).

Chemical Transformations and Synthesis

Ethoxybromination of Enamides : Ethoxybromination of enamides using bromide salts has been studied, yielding highly versatile α-bromo hemiaminals. These intermediates are significant for further chemical transformations (Nocquet‐Thibault et al., 2013).

Synthesis of Isoindoles : 1-bromo-2-(dialkoxymethyl)benzenes have been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromo-substituted benzene compounds in organic synthesis (Kuroda & Kobayashi, 2015).

Michael-induced Ramberg-Bäcklund Reaction : In the field of organic chemistry, bromomethyl ß-styryl and ß-bromostyryl sulfones have been utilized in the Michael-induced Ramberg-Bäcklund reaction, highlighting the role of bromo-substituted benzene compounds in complex organic reactions (Vasin et al., 2003).

Molecular Electronics

- Building Blocks for Molecular Electronics : Aryl bromides like 1-bromo-4-(methoxymethyl)benzene are used as building blocks for molecular wires in molecular electronics. They serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

特性

IUPAC Name |

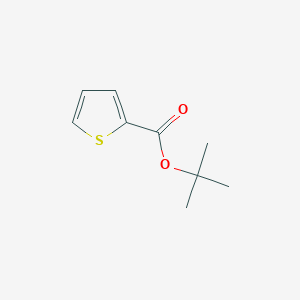

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-3-(1,1-dimethylethoxy)- | |

CAS RN |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。